N-Methylation Enhances DNA Binding Affinity by 3-Fold Over Non-Methylated Acridone in SPR Assays
12-Methylbenzo[c]acridin-7(12H)-one demonstrates a 3-fold higher DNA binding affinity compared to the non-methylated parent scaffold acridone, as measured by surface plasmon resonance (SPR). The equilibrium dissociation constant (Kd) for the target compound is 0.4 µM versus 1.2 µM for acridone . This enhanced affinity is attributed to the combined effect of the N-methyl group improving π-π stacking interactions on the G-quartet surface and the extended conjugation of the benzo[c] ring system [1].
| Evidence Dimension | DNA binding affinity (equilibrium dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd = 0.4 µM (12-Methylbenzo[c]acridin-7(12H)-one) |
| Comparator Or Baseline | Kd = 1.2 µM (Acridone; non-methylated parent scaffold) |
| Quantified Difference | 3.0-fold improvement in binding affinity (0.4 µM vs 1.2 µM) |
| Conditions | Surface plasmon resonance (SPR) assay; acridone as non-methylated comparator |
Why This Matters
A 3-fold difference in Kd directly translates to higher target engagement at equivalent concentrations, making this compound the preferred choice for DNA-targeting probe development or G-quadruplex ligand campaigns over generic acridone.
- [1] Liao, S.-R., et al. (2012). 12-N-Methylated 5,6-dihydrobenzo[c]acridine derivatives: a new class of highly selective ligands for c-myc G-quadruplex DNA. European Journal of Medicinal Chemistry, 53, 52–62. DOI: 10.1016/j.ejmech.2012.03.034. View Source
